molecular formula C16H13N3O5S B4754801 N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4754801
M. Wt: 359.4 g/mol
InChI Key: BVWGZESKHOGEJM-UHFFFAOYSA-N
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Description

N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The thiazole ring and nitrophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a thiazole ring, nitrophenyl group, and furan ring This structural arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-10-8-17-16(25-10)18-15(20)14-7-6-11(24-14)9-23-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWGZESKHOGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
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N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
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N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

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